molecular formula C8H8FNO3 B1420899 Methyl 5-fluoro-6-methoxynicotinate CAS No. 953780-40-0

Methyl 5-fluoro-6-methoxynicotinate

Cat. No.: B1420899
CAS No.: 953780-40-0
M. Wt: 185.15 g/mol
InChI Key: HJBPCUZDKHCJRR-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-methoxynicotinate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol. It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-6-methoxynicotinate typically involves the following steps:

  • Starting Material: The synthesis begins with 5-fluoronicotinic acid as the starting material.

  • Methylation: The carboxylic acid group of 5-fluoronicotinic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Methoxylation: The pyridine ring is then subjected to methoxylation using methanol and a suitable catalyst, such as sodium methoxide.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-6-methoxynicotinate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-fluoro-6-methoxynicotinic acid

  • Reduction: 5-fluoro-6-methoxynicotinamide

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 5-fluoro-6-methoxynicotinate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Methyl 5-fluoro-6-methoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 5-fluoro-6-methoxynicotinate is structurally similar to other fluorinated pyridine derivatives, such as Methyl 3-fluoro-6-methoxynicotinate and Methyl 5-fluoro-3-methoxynicotinate. These compounds share the pyridine ring and fluorine substitution but differ in the position of the methoxy group. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-fluoro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBPCUZDKHCJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.5 g of methyl 2-chloro-5-fluoro-6-methoxynicotinate in 15 mL of N,N-dimethylformamide, 0.38 g of tetrakis(triphenylphosphine)palladium(0), 1.4 mL of triethylamine, and 0.38 mL of formic acid were added at room temperature, and the mixture was stirred at 50 to 60° C. for 1 hour under a nitrogen atmosphere, and then stirred at 90 to 100° C. for 2 hours 20 minutes. Thereto were further added 1.4 mL of triethylamine, 0.38 g of tetrakis(triphenylphosphine)palladium(0) and 0.38 mL of formic acid at room temperature, and the mixture was stirred at 90 to 100° C. for 1 hour. After cooling to room temperature, the reaction mixture was charged with ethyl acetate and water, and adjusted to pH 4.8 with 2 mol/L hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, and the resultant solution was washed with a saturated aqueous sodium chloride solution. A mixed solvent of chloroform:methanol was added to the organic layer to dissolve the insoluble substance, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Ethyl acetate was added to the resultant residue, and the solid was filtered off to obtain 0.30 g of methyl 5-fluoro-6-methoxynicotinate as a yellow solid.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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